N-[3,5-bis(trifluoromethyl)phenyl]-3-[(4-methoxyphenyl)methoxy]thiophene-2-carboxamide
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Overview
Description
N-[3,5-bis(trifluoromethyl)phenyl]-3-[(4-methoxyphenyl)methoxy]thiophene-2-carboxamide is a synthetic organic compound characterized by its unique structure, which includes trifluoromethyl groups and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,5-bis(trifluoromethyl)phenyl]-3-[(4-methoxyphenyl)methoxy]thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. One common method involves the following steps:
Formation of the Thiophene Ring: This can be achieved through the reaction of appropriate precursors under conditions that promote cyclization.
Introduction of the Methoxyphenyl Group: This step involves the reaction of the thiophene derivative with a methoxyphenyl compound, often using a coupling reagent.
Attachment of the Trifluoromethyl Groups: The trifluoromethyl groups are introduced through a reaction with a trifluoromethylating agent, such as trifluoromethyl iodide, under suitable conditions.
Formation of the Carboxamide: The final step involves the reaction of the intermediate with an amine to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[3,5-bis(trifluoromethyl)phenyl]-3-[(4-methoxyphenyl)methoxy]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the carboxamide to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents, nitrating agents, or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield amines.
Scientific Research Applications
N-[3,5-bis(trifluoromethyl)phenyl]-3-[(4-methoxyphenyl)methoxy]thiophene-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: The compound can be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of N-[3,5-bis(trifluoromethyl)phenyl]-3-[(4-methoxyphenyl)methoxy]thiophene-2-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl groups and the thiophene ring play crucial roles in binding to these targets, which can include enzymes, receptors, or other proteins. The compound may inhibit the activity of these targets by blocking their active sites or altering their conformation.
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxyphenylboronic acid
- 4-Methoxyphenylboronic acid
- 3-Cyanophenylboronic acid
- 4-(Trifluoromethyl)phenylboronic acid
Uniqueness
N-[3,5-bis(trifluoromethyl)phenyl]-3-[(4-methoxyphenyl)methoxy]thiophene-2-carboxamide is unique due to the presence of both trifluoromethyl groups and a thiophene ring, which confer specific chemical and physical properties. These features make it particularly useful in applications requiring high stability and specific interactions with biological targets.
Properties
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-3-[(4-methoxyphenyl)methoxy]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F6NO3S/c1-30-16-4-2-12(3-5-16)11-31-17-6-7-32-18(17)19(29)28-15-9-13(20(22,23)24)8-14(10-15)21(25,26)27/h2-10H,11H2,1H3,(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGZTZGBSNLSVRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=C(SC=C2)C(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F6NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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